

Optimizing ASN007 dosage for maximum therapeutic window

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Compound of Interest

Compound Name: ASN007

Cat. No.: B1574556

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Technical Support Center: ASN007

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of **ASN007** to achieve the maximum therapeutic window. **ASN007** is an orally bioavailable and selective inhibitor of ERK1 and ERK2 kinases, critical components of the RAS/RAF/MEK/ERK signaling pathway.^{[1][2][3][4]}

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **ASN007**?

A1: **ASN007** is a reversible and ATP-competitive inhibitor of ERK1 and ERK2 kinases.^[1] By binding to ERK1/2, it prevents their phosphorylation of downstream substrates, thereby inhibiting the MAPK/ERK signaling pathway.^{[2][4]} This pathway is often hyperactivated in various cancers due to mutations in genes like BRAF and RAS, making it a key target for cancer therapy.^{[1][4]}

Q2: In which cancer types has **ASN007** shown the most promise?

A2: Preclinical and clinical data suggest that **ASN007** has significant anti-tumor activity in cancers with mutations in the RAS/RAF pathway, including BRAF, KRAS, NRAS, and HRAS mutations.^{[1][3][5]} It has demonstrated efficacy in models of melanoma, colorectal cancer, non-

small cell lung cancer, pancreatic ductal adenocarcinoma, and ovarian cancer.[1][6][7] Notably, **ASN007** has shown activity in melanoma models resistant to BRAF and MEK inhibitors.[1][3][5]

Q3: What is the recommended dosing schedule for **ASN007** in clinical trials?

A3: A Phase 1 clinical trial (NCT03415126) evaluated both once daily (QD) and once weekly (QW) oral dosing schedules.[5][7] The recommended Phase 2 dose (RP2D) was determined to be 250mg administered once weekly (QW), based on a favorable tolerability profile and encouraging clinical activity.[7]

Q4: What are the known dose-limiting toxicities (DLTs) and common adverse events associated with **ASN007**?

A4: In the Phase 1 trial, dose-limiting toxicities included Grade 3 central serous retinopathy (CSR) at 60mg and 80mg QD, Grade 3 rash at 80mg QD, and Grade 3 AST elevation at 350mg QW.[7] Common treatment-related adverse events at the 40mg QD dose included rash, nausea/vomiting, diarrhea, fatigue, and CSR.[5] At the 250mg QW dose, common adverse events included rash, CSR, blurred vision, nausea/vomiting, and diarrhea.[5]

Troubleshooting Guide

Problem: Sub-optimal anti-tumor activity in in vitro experiments.

Possible Cause	Troubleshooting Step
Incorrect cell line selection	Ensure the cell lines used harbor activating mutations in the RAS/RAF/MEK/ERK pathway (e.g., BRAF V600E, KRAS G12C/D/V). ASN007's efficacy is significantly higher in such models. [1]
Inadequate drug concentration	Perform a dose-response study to determine the optimal IC50 for your specific cell line. In cell-free assays, ASN007 has an IC50 of approximately 2 nM for both ERK1 and ERK2. [1] [8] [9]
Short drug exposure time	Inhibition of ERK1/2 targets can be observed as early as 15 minutes and can last for at least 72 hours. [1] Ensure your experimental endpoint allows for sufficient duration of target inhibition.

Problem: High toxicity or unexpected side effects in animal models.

Possible Cause	Troubleshooting Step
Inappropriate dosing schedule	Preclinical studies have shown that both daily and intermittent dosing regimens can be effective. [9] [10] Consider switching to an intermittent (e.g., once weekly) schedule, which was better tolerated in the clinical setting. [7]
Off-target effects	While ASN007 is a selective ERK1/2 inhibitor, review the kinome profiling data to assess potential off-target activities that might contribute to toxicity in your specific model. [1]
Drug formulation and administration	Ensure proper formulation for oral administration to achieve consistent bioavailability. A suspension in CMC-Na has been used for oral administration in preclinical models. [8]

Quantitative Data Summary

Table 1: In Vitro Potency of **ASN007**

Target	IC50 (nM)	Assay Type
ERK1	2	Cell-free biochemical assay [1] [7]
ERK2	2	Cell-free biochemical assay [1] [7]

Table 2: Phase 1 Clinical Trial (NCT03415126) Dosing and Efficacy

Dosing Schedule	Maximum Tolerated Dose (MTD)	Observed Clinical Benefit
Once Daily (QD)	40mg [5]	-
Once Weekly (QW)	250mg [5] [7]	Confirmed partial response in HRAS-mutant salivary gland cancer; Stable disease in KRAS-mutant ovarian cancer and BRAF V600E-mutant thyroid cancer. [7]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay

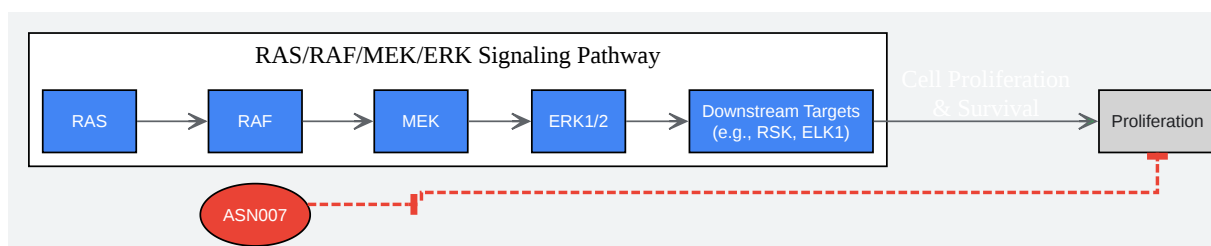
- Cell Seeding: Plate cancer cells with known RAS/RAF pathway mutations (e.g., A375 for BRAF V600E, JeKo-1 for NRAS) in 96-well plates at an appropriate density and allow them to adhere overnight.
- Drug Treatment: Treat the cells with a serial dilution of **ASN007**. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for 72 hours.[\[1\]](#)

- Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
- Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Protocol 2: Western Blot for Target Engagement

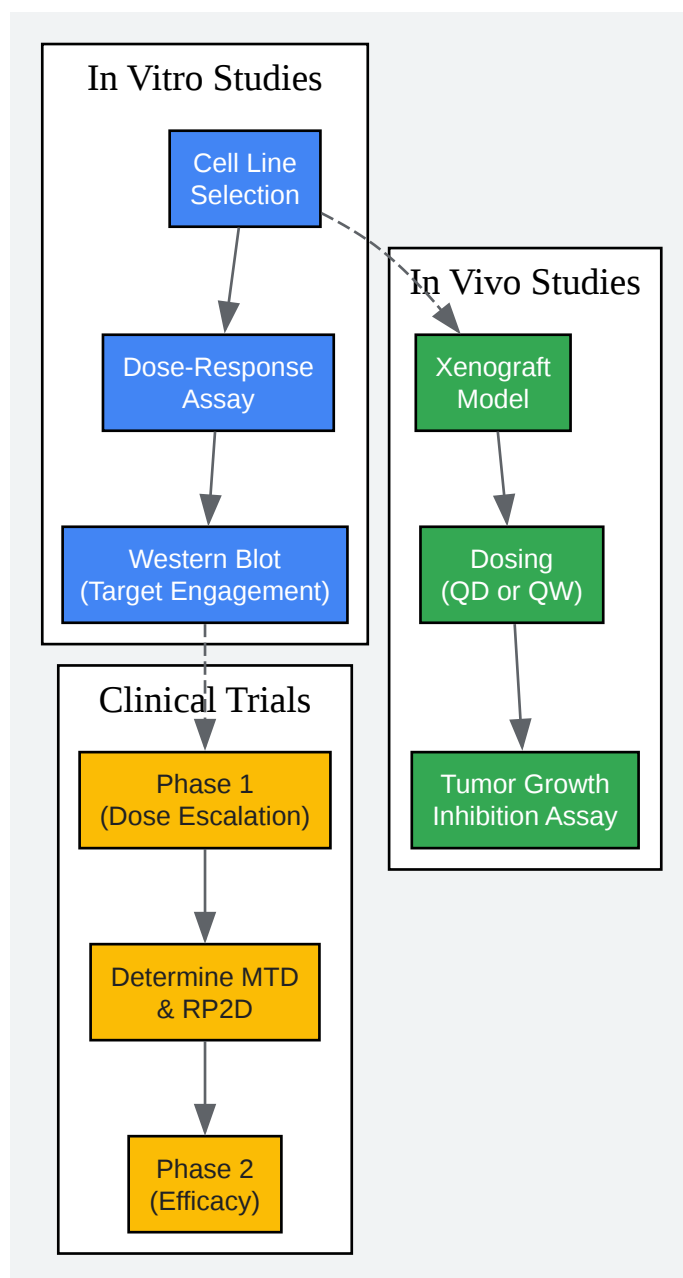
- Cell Treatment: Treat cells with **ASN007** at various concentrations and for different durations (e.g., 15 minutes to 72 hours).[1]
- Protein Extraction: Lyse the cells and quantify the total protein concentration.
- SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Antibody Incubation: Probe the membrane with primary antibodies against phospho-p90RSK (a downstream target of ERK) and total RSK1 as a loading control.[1]
- Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
- Analysis: Quantify the band intensities to determine the extent of target inhibition.

Visualizations



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Caption: Mechanism of action of **ASN007** in the RAS/RAF/MEK/ERK signaling pathway.



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Caption: A general experimental workflow for evaluating **ASN007**.

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